molecular formula C4H8F3N B1312740 1,1,1-Trifluoro-2-methylpropan-2-amine CAS No. 812-18-0

1,1,1-Trifluoro-2-methylpropan-2-amine

Cat. No. B1312740
CAS RN: 812-18-0
M. Wt: 127.11 g/mol
InChI Key: YFBWGBFWVFEGEZ-UHFFFAOYSA-N
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Description

“1,1,1-Trifluoro-2-methylpropan-2-amine” is a chemical compound with the molecular formula C4H9ClF3N . It is also known as 1,1,1-Trifluoro-2-Methyl- . It is used in the preparation of peptides as NS3-serine protease inhibitors of hepatitis C virus .


Molecular Structure Analysis

The molecular structure of “1,1,1-Trifluoro-2-methylpropan-2-amine” consists of 4 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 3 fluorine atoms, and 1 nitrogen atom . The InChI Key is CHLSBKZIORHVOJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“1,1,1-Trifluoro-2-methylpropan-2-amine” is a powder at room temperature . Its molecular weight is 163.57 . The compound has a boiling point of - .

Scientific Research Applications

Synthesis of Fluorine-Containing Compounds

1,1,1-Trifluoro-2-methylpropan-2-amine plays a crucial role in synthesizing various fluorine-containing compounds. For instance, it is used in the formation of α-trifluoromethyl β-nitro amines, leading to the synthesis of trifluoromethyl-containing 1,2-diamines, amino alcohols, and β-amino acids (Korotaev et al., 2009).

Blood Substitutes Research

In medical research, particularly for developing blood substitutes, derivatives of 1,1,1-Trifluoro-2-methylpropan-2-amine are significant. For instance, perfluorinated ethers derived from this compound have been studied for their potential in blood substitution applications (Ono et al., 1985).

Chemoenzymatic Applications

The compound's derivatives are also essential in chemoenzymatic processes. For example, the enzymatic resolution of α-trifluoromethylated amines has been explored for potential practical applications, showing high efficiency and the promise of environmentally friendly processing (Cheng et al., 2013).

Synthesis of Heterocyclic Compounds

1,1,1-Trifluoro-2-methylpropan-2-amine is used in synthesizing symmetrical 1,2-dihydrotriazines, a type of heterocyclic compound. These compounds have diverse applications in pharmaceuticals and agrochemicals (Fetyukhin & Vovk, 1983).

Chemical Interaction Studies

It also plays a role in the study of chemical interactions, such as its reaction with secondary amines, leading to the formation of various fluorine-containing compounds. These reactions help understand the behavior of similar compounds in various industrial and scientific contexts (Furin et al., 2000).

Optimization in Computational Chemistry

In computational chemistry, 1,1,1-Trifluoro-2-methylpropan-2-amine is studied for optimizing Lennard-Jones parameters in molecular simulations, crucial for understanding molecular interactions and behaviors (Chen et al., 2002).

Synthesis of Organic Compounds

This compound is also vital in synthesizing various organic compounds, such as bis(trifluoroacetyl)ketene N,O-, N,S-, and S,S-acetals, and 2,2-bis(trifluoroacetyl)vinylamines and sulfides. These compounds find applications in organic synthesis and pharmaceutical research (Hojo et al., 1992).

Applications in Biochemistry

The compound has been studied in biochemistry for understanding the inactivation of enzymes, such as bovine plasma amine oxidase, providing insights into enzyme mechanisms and potential therapeutic applications (Kim & Lee, 2017).

Optoelectronic Applications

In the field of optoelectronics, derivatives of 1,1,1-Trifluoro-2-methylpropan-2-amine are used for detecting various amines. This is crucial for developing sensors and other optoelectronic devices (Tamiaki et al., 2013).

Safety And Hazards

The compound is classified as dangerous with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1,1,1-trifluoro-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3N/c1-3(2,8)4(5,6)7/h8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBWGBFWVFEGEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40460801
Record name 1,1,1-trifluoro-2-methylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluoro-2-methylpropan-2-amine

CAS RN

812-18-0
Record name 1,1,1-trifluoro-2-methylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
GS Sheppard, L Wang, SD Fidanze… - Journal of Medicinal …, 2020 - ACS Publications
The BET family of proteins consists of BRD2, BRD3, BRD4, and BRDt. Each protein contains two distinct bromodomains (BD1 and BD2). BET family bromodomain inhibitors under …
Number of citations: 81 pubs.acs.org
K Kusakabe, N Ide, Y Daigo, T Itoh… - Journal of medicinal …, 2015 - ACS Publications
Monopolar spindle 1 (Mps1) is an attractive oncology target due to its high expression level in cancer cells as well as the correlation of its expression levels with histological grades of …
Number of citations: 70 pubs.acs.org
MA Short - 2019 - dukespace.lib.duke.edu
Synthetic technologies that enable transformation of typically inert carbon–hydrogen (C–H) bonds into diverse functional groups have streamlined access to complex molecules. These …
Number of citations: 2 dukespace.lib.duke.edu
CR Butler, K Ogilvie, L Martinez-Alsina… - Journal of Medicinal …, 2017 - ACS Publications
A growing subset of β-secretase (BACE1) inhibitors for the treatment of Alzheimer’s disease (AD) utilizes an anilide chemotype that engages a key residue (Gly230) in the BACE1 …
Number of citations: 35 pubs.acs.org

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